molecular formula C35H32F2O4 B12797074 Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate CAS No. 59873-12-0

Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate

Cat. No.: B12797074
CAS No.: 59873-12-0
M. Wt: 554.6 g/mol
InChI Key: WDAZXNCCRYPGME-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenanthrene core substituted with ethyl, fluorophenyl, and propoxy groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene core, followed by the introduction of the ethyl, fluorophenyl, and propoxy groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenated precursors, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: This compound shares some structural similarities but differs in the substitution pattern and functional groups.

    Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Another related compound with a different core structure and functional groups.

Uniqueness

Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate is unique due to its specific substitution pattern and the presence of both fluorophenyl and propoxy groups

Properties

CAS No.

59873-12-0

Molecular Formula

C35H32F2O4

Molecular Weight

554.6 g/mol

IUPAC Name

ethyl 2,4-bis[3-(4-fluorophenyl)propoxy]phenanthrene-3-carboxylate

InChI

InChI=1S/C35H32F2O4/c1-2-39-35(38)33-31(40-21-5-7-24-11-17-28(36)18-12-24)23-27-16-15-26-9-3-4-10-30(26)32(27)34(33)41-22-6-8-25-13-19-29(37)20-14-25/h3-4,9-20,23H,2,5-8,21-22H2,1H3

InChI Key

WDAZXNCCRYPGME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC3=CC=CC=C3C2=C1OCCCC4=CC=C(C=C4)F)OCCCC5=CC=C(C=C5)F

Origin of Product

United States

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